molecular formula C17H16Br2N4O2 B026878 Ceratamine A CAS No. 634151-15-8

Ceratamine A

Cat. No.: B026878
CAS No.: 634151-15-8
M. Wt: 468.1 g/mol
InChI Key: HAIJSTYZBPUVSG-UHFFFAOYSA-N
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Description

Ceratamine A is a heterocyclic alkaloid isolated from the marine sponge Pseudoceratina sp., with the chemical formula C₁₇H₁₆Br₂N₄O₂ and a molecular weight of 468.14 . It acts as a microtubule-stabilizing agent by binding to the taxane site on β-tubulin, promoting protofilament assembly and inhibiting mitotic spindle dynamics. This mechanism confers potent cytotoxicity against human cancer cell lines (IC₅₀ values in the micromolar range) . This compound is structurally characterized by a fused imidazo[4,5-d]azepine core with two bromine atoms, distinguishing it from other microtubule-targeting agents .

Preparation Methods

The total synthesis of Ceratamine A begins with 5-methoxybenzimidazole, a heterocyclic precursor that undergoes sequential transformations to construct its complex azepine-imidazole core and functionalized side chains . The process is divided into three pivotal stages: (1) formation of the azepine ring via Schmidt rearrangement, (2) introduction of the benzylic side chain through lactam alkylation, and (3) installation of the C-2 methylamine group using SNAr chemistry . Each step was optimized to maximize yield and minimize side reactions, culminating in a streamlined route that balances efficiency and practicality for laboratory-scale production.

Stepwise Reaction Sequence

The synthesis initiates with the Schmidt rearrangement, a reaction that converts ketones to amines or lactams through the intermediacy of an acyl azide. In this case, the rearrangement facilitates the formation of the seven-membered azepine ring, a structural hallmark of this compound . Subsequent alkylation of the lactam intermediate with a benzyl halide introduces the C-5 benzylic side chain, a modification critical for the compound’s microtubule-binding affinity . The final stage employs an SNAr reaction to attach the methylamine group at the C-2 position, leveraging the electron-deficient aromatic system to achieve regioselective substitution .

Key Synthetic Steps and Reaction Mechanisms

Schmidt Rearrangement for Azepine Ring Formation

The Schmidt rearrangement is instrumental in constructing the azepine ring, a key structural feature of this compound. This reaction involves treating a ketone precursor with sodium azide and a strong acid, generating an acyl azide that decomposes to form an isocyanate intermediate. Intramolecular cyclization then yields the azepine lactam . The reaction’s success hinges on precise temperature control and stoichiometric ratios, as excess acid or azide can lead to competing hydrolysis pathways.

Alkylation of the Lactam Intermediate

Following azepine formation, the lactam nitrogen is alkylated using a benzyl bromide derivative to introduce the C-5 benzylic side chain. This step employs a strong base, such as lithium diisopropylamide (LDA), to deprotonate the lactam and facilitate nucleophilic attack on the benzyl halide . The reaction’s regioselectivity is ensured by the electron-withdrawing nature of the lactam carbonyl, which directs alkylation to the nitrogen atom rather than adjacent positions.

SNAr Reaction for Methylamine Installation

The C-2 methylamine group is introduced via an SNAr reaction, exploiting the electron-deficient aromatic ring activated by bromine substituents. Treatment with methylamine in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures promotes nucleophilic displacement of the bromine atom, yielding the desired amine-substituted product . This step is notable for its atom economy, as it avoids protective group strategies commonly required in analogous syntheses.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reaction optimization studies revealed that the Schmidt rearrangement proceeds optimally at 0–5°C, minimizing side reactions while maintaining reasonable reaction rates . For the SNAr step, elevated temperatures (80–100°C) and polar solvents like DMF are critical to achieving complete conversion, as they enhance the nucleophilicity of methylamine and stabilize the transition state .

Catalytic and Stoichiometric Considerations

The alkylation step requires precise stoichiometry, with a 1.2:1 molar ratio of benzyl bromide to lactam ensuring complete conversion without over-alkylation . Catalytic amounts of phase-transfer agents, such as tetrabutylammonium bromide, were found to accelerate the reaction by facilitating interfacial contact between the organic and aqueous phases .

PropertyValue
Molecular FormulaC₁₇H₁₆Br₂N₄O₂
Molecular Weight468.14 g/mol
SolubilitySoluble in DMSO
Storage Conditions–20°C, inert atmosphere

Preparation of Stock Solutions

Stock solutions are typically prepared at concentrations of 10–50 mM in DMSO, with aliquots stored at –20°C to avoid freeze-thaw cycles .

Table 2: Stock Solution Preparation Guidelines

Target ConcentrationVolume of DMSO (mL)
10 mM2.14
50 mM0.43

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of this compound, with distinctive signals for the azepine protons (δ 3.8–4.2 ppm) and aromatic bromine substituents (δ 7.2–7.6 ppm) . High-resolution mass spectrometry (HRMS) further validates the molecular formula, displaying a parent ion peak at m/z 468.14 .

Purity Assessment

Reverse-phase HPLC analysis using a C18 column and acetonitrile-water gradient elution achieves baseline separation of this compound from synthetic byproducts, ensuring >98% purity for biological testing .

Chemical Reactions Analysis

Types of Reactions

Ceratamine A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Anticancer Properties

Ceratamine A has demonstrated significant antitumor activity in various studies. Its mechanism involves the stabilization of microtubules, which are crucial for cell division. Research indicates that this compound can effectively inhibit the proliferation of cancer cells, particularly those resistant to conventional therapies.

  • Microtubule Stabilization : this compound binds to tubulin, preventing its depolymerization, which is essential for mitosis. This action parallels that of established chemotherapeutic agents like paclitaxel but with distinct structural features that may confer unique advantages in overcoming drug resistance .

Structure-Activity Relationship (SAR) Studies

Investigations into the structure-activity relationship of this compound have revealed that modifications to its chemical structure can enhance its potency and selectivity against cancer cell lines. For instance, the substitution of bromine atoms with methyl groups has been shown to increase the compound's efficacy .

ModificationEffect on Potency
Bromine to MethylIncreased activity against resistant cell lines

Development of Synthetic Analogues

The synthesis of analogues of this compound is an ongoing area of research aimed at improving its therapeutic profile. These analogues are designed to optimize binding affinity and reduce toxicity while maintaining or enhancing anticancer activity.

  • Synthetic Pathways : Various synthetic routes have been explored, including modifications that enhance solubility and bioavailability, which are critical for effective drug development .

Potential in Combination Therapies

Recent studies suggest that this compound may be effective when used in combination with other chemotherapeutic agents. This synergistic approach could help overcome resistance mechanisms commonly seen in cancer treatment.

  • Combination Studies : Preliminary findings indicate that this compound can enhance the efficacy of existing treatments like doxorubicin, suggesting a potential role in multi-drug regimens .

Case Study 1: Efficacy Against Resistant Cell Lines

A study evaluated the effects of this compound on docetaxel-resistant prostate cancer cell lines. The results indicated that this compound effectively inhibited cell growth and induced apoptosis, showcasing its potential as an alternative treatment option for patients who do not respond to standard therapies .

Case Study 2: In Vivo Studies in Murine Models

In vivo experiments using murine models demonstrated that this compound significantly reduced tumor size compared to control groups. These findings support its further investigation as a viable candidate for clinical trials aimed at treating various malignancies .

Mechanism of Action

Ceratamine A exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. By stabilizing these structures, this compound prevents the normal disassembly of microtubules, leading to a block in cell division at the mitosis stage. This mechanism is similar to that of other microtubule-stabilizing agents but with a simpler chemical structure .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Ceratamine A belongs to a broader class of microtubule-stabilizing natural products. Key comparators include taxanes, epothilones, discodermolide, zampanolide, and synthetic derivatives.

Table 1: Key Features of this compound and Related Compounds

Compound Source Molecular Weight Binding Site Structural Features IC₅₀ Range Clinical Status
This compound Marine sponge 468.14 Taxane site Brominated imidazoazepine core Micromolar Preclinical
Paclitaxel Taxus species 853.91 Taxane site Diterpenoid with oxetane ring Nanomolar Approved (cancer)
Epothilone D Myxobacterium 492.54 Taxane site Macrolide with epoxide group Nanomolar Phase II (neurodegeneration)
Zampanolide Marine sponge 622.71 Taxane site Covalent binding via lactone Not reported Preclinical
Discodermolide Marine sponge 528.63 Taxane site Polyketide with hydroxyl groups Nanomolar Discontinued (toxicity)
Ceratamine B Marine sponge 454.12 Taxane site Deaminated analog of this compound Micromolar Preclinical

Mechanism of Action

  • Taxane Site Binding : this compound, like paclitaxel and epothilones, stabilizes microtubules by binding to the β-tubulin taxane site, inducing conformational changes in the M-loop .
  • Covalent vs. Non-Covalent Binding: Unlike zampanolide, which forms a covalent bond with tubulin, this compound interacts non-covalently, similar to epothilones .

Metabolic Stability and Toxicity

  • Metabolite Profile : this compound generates 8 phase I metabolites in rat liver microsomes and 4 in humans , suggesting species-specific metabolic pathways. Ceratamine B produces fewer metabolites (5 in rats, 3 in humans) .

Clinical Potential

  • Oncology : While this compound’s IC₅₀ is higher than taxanes or epothilones, its unique brominated structure and low neurotoxicity risk make it a candidate for combination therapies .
  • Neurodegeneration : Epothilone D has shown efficacy in tauopathy models at low doses, but this compound’s brain penetration remains unproven .

Biological Activity

Ceratamine A is a heterocyclic alkaloid derived from marine sponges, specifically the species Pseudoceratina, and has garnered attention for its significant biological activity, particularly as an antimitotic agent. This article delves into the compound's mechanisms of action, cytotoxicity profiles, and potential therapeutic applications, supported by data tables and research findings.

This compound features a simple chemical structure that lacks chiral centers, which distinguishes it from many other microtubule-stabilizing agents. Its primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest during mitosis. Studies have shown that this compound induces a concentration-dependent accumulation of cells with condensed mitotic chromosomes, effectively blocking cell cycle progression at the M phase. This is evidenced by flow cytometry analyses and microscopy observations that reveal alterations in microtubule morphology in treated cells.

Table 1: Structural Characteristics of this compound

PropertyDescription
Molecular FormulaC₁₄H₁₉N₃O
Molecular Weight245.32 g/mol
Chiral CentersNone
SourceMarine sponge Pseudoceratina

Cytotoxicity Profile

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Research indicates that it exhibits comparable or superior cytotoxicity compared to synthetic analogs derived from its structure. In a study involving five human cancer cell lines (HCT-116, HepG2, BGC-823, A549, and A2780), this compound showed significant inhibition of cell proliferation.

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Comparison with Synthetic Analog
HCT-11610Comparable
HepG215Comparable
BGC-82312Superior
A54918Comparable
A278011Superior

Research Findings

  • Microtubule Interaction : this compound directly stimulates microtubule polymerization without competing with paclitaxel for binding sites on microtubules. This unique interaction leads to the formation of dense perinuclear microtubule networks during interphase and multiple pillar-like structures during mitosis .
  • Cell Cycle Arrest : Exposure to this compound results in a significant block in the cell cycle at the M phase, characterized by the presence of condensed chromosomes that fail to align properly at the metaphase plate . The compound's ability to disrupt normal mitotic spindle formation distinguishes it from other agents like paclitaxel.
  • Potential Therapeutic Applications : Given its potent cytotoxicity and unique mechanism of action, this compound presents potential as a lead compound for developing new anticancer therapies. Its structural simplicity may facilitate further modifications to enhance efficacy and reduce toxicity.

Case Studies

A notable case study involved the evaluation of this compound's effects on breast cancer cells (MCF-7). The study highlighted that treatment with this compound resulted in significant morphological changes in microtubules and a marked increase in cells arrested in mitosis compared to untreated controls . These findings underscore the compound's potential as an effective antitumor agent.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Ceratamine A and B in laboratory settings?

this compound and B can be synthesized using a scalable chemical process starting from commercially available precursors. A 2023 study by Ohio State University researchers outlines a stepwise protocol involving sequential alkylation, cyclization, and purification via high-performance liquid chromatography (HPLC). This method achieves gram-scale yields (≥85% purity), addressing earlier limitations in natural extraction from marine sponges . Key challenges include stereochemical control during cyclization and minimizing side reactions. Researchers should validate intermediate structures using nuclear magnetic resonance (NMR) and mass spectrometry (MS) at each step.

Q. What is the established mechanism of action for this compound in microtubule stabilization?

this compound binds to β-tubulin at the taxol-binding site, as demonstrated by competitive binding assays using fluorescently labeled paclitaxel. In vitro studies show it stabilizes microtubules against depolymerization, with an IC₅₀ of 1.2 μM in HeLa cells . Researchers should use immunofluorescence microscopy to confirm microtubule bundling and correlate activity with cell cycle arrest in G2/M phase. Dose-response curves must account for cell line variability (e.g., higher potency in neuroblastoma lines).

Advanced Research Questions

Q. How can interspecies metabolic differences in this compound (e.g., rat vs. human liver microsomes) impact preclinical study design?

Rat liver microsomes metabolize this compound into 8 phase I metabolites, while human microsomes produce only 4, suggesting species-specific CYP450 enzyme activity . To address this:

  • Use humanized liver chimeric mouse models for in vivo pharmacokinetic studies.
  • Conduct metabolite profiling via liquid chromatography-tandem mass spectrometry (LC-MS/MS) across species.
  • Adjust dosing regimens to account for faster hepatic clearance in rodents. This discrepancy underscores the need for cross-species metabolite toxicity screening before clinical translation.

Q. What experimental strategies resolve contradictions in this compound’s reported cytotoxicity across cancer cell lines?

Discrepancies in IC₅₀ values (e.g., 0.8 μM in MCF-7 vs. 5.2 μM in A549) may stem from variable expression of efflux transporters (e.g., P-glycoprotein) or tubulin isotype composition . To address this:

  • Perform transporter inhibition assays using verapamil or cyclosporine A.
  • Quantify βIII-tubulin levels via Western blot and correlate with drug sensitivity.
  • Use isogenic cell lines to isolate genetic factors influencing resistance.

Q. How can researchers optimize analytical methods to detect low-abundance this compound metabolites in complex biological matrices?

Low metabolite concentrations (<10 ng/mL) require:

  • Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to enhance recovery from plasma or urine.
  • High-resolution MS (HRMS) with data-dependent acquisition (DDA) for untargeted metabolite identification.
  • Isotope dilution assays using deuterated this compound as an internal standard to improve quantification accuracy .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on microtubule dynamics?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values from tubulin polymerization assays. For live-cell imaging data, apply time-series analysis with ANOVA followed by Tukey’s post hoc test to compare microtubule density across treatment groups. Ensure sample sizes (n ≥ 3 biological replicates) meet power analysis criteria (α = 0.05, β = 0.2) .

Q. How should researchers validate the specificity of this compound’s interaction with tubulin isoforms?

  • Perform surface plasmon resonance (SPR) assays using recombinant α/β-tubulin heterodimers.
  • Utilize CRISPR-Cas9 knockout models to deplete specific tubulin isotypes (e.g., βIII) and assess changes in drug binding via microscale thermophoresis (MST) .
  • Cross-validate findings with molecular docking simulations using tubulin crystal structures (PDB ID: 1JFF).

Q. Data Interpretation and Reproducibility

Q. What criteria should be applied to assess the reliability of this compound’s anti-mitotic activity in primary vs. immortalized cells?

  • Compare results across ≥3 independent cell lines (e.g., primary fibroblasts, immortalized HeLa).
  • Include paclitaxel as a positive control to benchmark microtubule stabilization efficacy.
  • Report mitotic indices using standardized scoring criteria (e.g., ≥5 condensed chromosomes per cell) .

Q. How can batch-to-batch variability in synthetic this compound affect experimental outcomes?

  • Characterize each batch via chiral HPLC and differential scanning calorimetry (DSC) to confirm purity (>95%) and polymorphic consistency.
  • Include a reference standard (e.g., NCI-DTP this compound) in all bioassays to normalize activity data .

Properties

IUPAC Name

4-[(3,5-dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)imidazo[4,5-d]azepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2N4O2/c1-20-17-21-13-4-5-23(2)16(24)10(14(13)22-17)6-9-7-11(18)15(25-3)12(19)8-9/h4-5,7-8H,6H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIJSTYZBPUVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C(=O)N(C=CC2=N1)C)CC3=CC(=C(C(=C3)Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467455
Record name CERATAMINE A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634151-15-8
Record name CERATAMINE A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium bis(trimethylsilyl)amide (1 M in THF, 24 μL, 0.0240 mmol) was added dropwise to a solution of ceratamine B from Example 12 (formula (IIIB); R1=methyl) (12.1 mg, 0.0266 mmol) in DMF:THF (1:1, 0.27 mL) at 0° C. The reaction mixture was cooled to −78° C. and iodomethane (2.1 μL, 0.0346 mmol) was added dropwise followed by warming to −10° C. The reaction was quenched by the addition H2O (2 mL), and was extracted with EtOAc (6×5 mL). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo to afford crude ceratamine A (formula (IIIA); R1=methyl). Purification by flash chromatography (C-18 reverse-phase silica, 70% MeOH:H2O) yielded pure ceratamine A (formula (IIIA); R1=methyl) (5.4 mg, 0.0116 mmol, 43%) as a yellow solid. The major tautomer was characterized: 1H NMR (400 MHz, DMSO) δ 8.68 (m, NH), 7.74 (d, J=9.9 Hz, 1H), 7.66 (s, 2H), 6.42 (d, J=9.9 Hz, 1H), 4.23 (s, 2H), 3.72 (s, 3H), 3.55 (s, 3H), 3.07 (d, J=4.9 Hz, 3H); 13C NMR (100 MHz, DMSO) δ 175.6, 169.7, 164.1, 160.5, 151.4, 142.9, 140.2, 133.1, 121.3, 116.6, 100.4, 60.3, 43.7, 35.0, 29.2; HRMS (ESI) m/z calcd for C17H17Br2N4O2: 466.9713. found: 466.9701. These data from synthetic ceratamine A are consistent with data reported for natural products.
Quantity
24 μL
Type
reactant
Reaction Step One
Quantity
12.1 mg
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
0.27 mL
Type
solvent
Reaction Step One
Quantity
2.1 μL
Type
reactant
Reaction Step Two
Name
ceratamine A
Yield
43%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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